cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
Description
cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative with a phenyl substituent at the 4-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. Key physicochemical properties include:
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 |
InChI Key |
UDMOMQDXMDMSAV-IYPAPVHQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization from Chiral Amino Acid Precursors
One classical approach starts with chiral amino acid derivatives such as proline or its analogs. The pyrrolidine ring is constructed or modified via intramolecular cyclization reactions, often involving nucleophilic substitution or ring-closing steps.
- Example: Starting from (S)-proline derivatives, selective functionalization at the 4-position with a phenyl substituent is achieved through electrophilic aromatic substitution or cross-coupling reactions.
- The cis stereochemistry is controlled by the stereochemistry of the starting amino acid and the reaction conditions.
C(sp3)-H Activation Arylation Strategy
A highly efficient and enantioselective modern method involves direct C(sp3)-H activation at the pyrrolidine ring followed by arylation to introduce the phenyl group at the 4-position.
- This approach uses transition metal catalysis (e.g., palladium or rhodium catalysts) to activate the C-H bond adjacent to the nitrogen atom.
- Arylation reagents such as aryl iodides or bromides are employed.
- The reaction proceeds under mild conditions with high stereoselectivity, favoring the cis isomer.
- This method allows the synthesis of a wide range of analogs with varied substituents, facilitating structure-activity relationship (SAR) studies.
Functionalization of Preformed Pyrrolidine Rings
Another approach involves starting from preformed pyrrolidine rings, such as pyrrolidine-3-carboxylic acid derivatives, and introducing the phenyl group at the 4-position via nucleophilic substitution or cross-coupling.
- This method often requires protection and deprotection steps to control regioselectivity.
- The hydrochloride salt is formed by treatment with hydrochloric acid after purification.
Representative Synthetic Procedure (Literature-Based)
A representative synthetic route for cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride involves the following steps:
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Starting Material Preparation | (S)-Proline or derivative | Chiral amino acid precursor |
| 2 | C(sp3)-H Activation and Arylation | Pd or Rh catalyst, aryl bromide, base, solvent (e.g., DMF), 80-100°C | Introduction of phenyl group at C-4 |
| 3 | Hydrolysis and Deprotection | Acidic or basic hydrolysis | Free carboxylic acid formation |
| 4 | Salt Formation | Treatment with HCl in ethanol or water | Formation of hydrochloride salt |
This sequence provides high stereoselectivity, yielding predominantly the cis isomer with high purity.
Research Findings Supporting Preparation Methods
A detailed study by researchers employing C(sp3)-H activation strategies demonstrated:
- The use of palladium-catalyzed C-H activation enabled direct arylation at the 4-position of the pyrrolidine ring.
- The reaction proceeded with excellent diastereoselectivity favoring the cis isomer.
- The method allowed the synthesis of 40 analogs with varied substituents, highlighting its versatility for medicinal chemistry applications.
- The hydrochloride salt formation was essential for isolating stable, crystalline products suitable for biological evaluation.
Comparative Analysis of Synthetic Routes
| Feature | Cyclization of Amino Acid Precursors | C(sp3)-H Activation Arylation | Functionalization of Preformed Pyrrolidines |
|---|---|---|---|
| Stereoselectivity | High, controlled by chiral starting material | Very high, catalyst-controlled | Moderate, requires careful control |
| Reaction Steps | Multiple, including protection/deprotection | Fewer, direct functionalization | Multiple, protection and substitution |
| Scalability | Suitable for industrial scale | Emerging, scalable with optimization | Established, but may be lengthy |
| Versatility | Limited by starting material | High, allows diverse analogs | Moderate, dependent on intermediates |
| Purity of cis Isomer | High | Very high | Variable |
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C11H14ClNO2 (hydrochloride salt) |
| Key Intermediate | (S)-Proline or pyrrolidine-3-carboxylic acid derivatives |
| Catalysts | Pd or Rh complexes for C-H activation |
| Solvents | DMF, ethanol, water |
| Temperature Range | 80–120°C for arylation |
| Yield Range | 60–85% depending on method |
| Diastereoselectivity | >90% cis isomer |
| Salt Formation | HCl treatment post-synthesis |
Chemical Reactions Analysis
Types of Reactions: cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrrolidine Derivatives
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
- Molecular Weight : 466.43 g/mol (vs. 227.69 for the cis-4-phenyl compound).
- Structural Features : Incorporates a benzodioxol ring and a trifluoromethylphenyl ureido group, increasing hydrophobicity and steric bulk.
- Synthesis : 68% crude yield with >99% purity after optimization .
- Implications : The additional substituents may enhance target binding but reduce solubility compared to the simpler cis-4-phenyl analogue.
Hydrochloride Salts of Bioactive Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Pharmacological Activity |
|---|---|---|---|---|
| Berberine hydrochloride | C₂₀H₁₈ClNO₄ | 371.81 | Isoquinoline alkaloid | Antimicrobial, antidiabetic |
| Yohimbine hydrochloride | C₂₁H₂₇ClN₂O₃ | 390.90 | Indole alkaloid | Alpha-2 adrenergic antagonist |
| Raloxifene hydrochloride | C₂₈H₂₈ClNO₄S | 510.04 | Benzothiophene derivative | Selective estrogen modulator |
| cis-4-Phenylpyrrolidine-3-carboxylic acid HCl | C₁₁H₁₄ClNO₂ | 227.69 | Pyrrolidine core, phenyl group | Not reported in literature |
Key Observations :
- Unlike berberine or yohimbine, which have well-defined mechanisms, the cis-4-phenyl derivative lacks documented pharmacological activity .
Biological Activity
cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a compound of notable interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure and Properties
The unique structure of this compound is characterized by a pyrrolidine ring with a phenyl group at position 4 and a carboxylic acid at position 3. This specific stereochemistry plays a crucial role in its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is significant in the context of Alzheimer's disease. The compound exhibits sub-micromolar activity against BACE-1, suggesting potential therapeutic applications in neurodegenerative diseases .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes:
- BACE-1 : Inhibitory effects on BACE-1 have been documented, which may contribute to the modulation of amyloid beta production and subsequent plaque formation in Alzheimer's disease .
Anticonvulsant Properties
Certain pyrrolidine derivatives have shown anticonvulsant activity in animal models. A notable study demonstrated that similar compounds significantly reduced seizure frequency, indicating that this compound may also exhibit such properties.
Central Nervous System (CNS) Activity
The compound may interact with GABA receptors, potentially leading to anxiolytic effects. This interaction is essential for developing new treatments for anxiety disorders and other CNS-related conditions .
Case Study: BACE-1 Inhibition
In a study evaluating the inhibitory effects on BACE-1, researchers synthesized various derivatives of pyrrolidine compounds, including this compound. The results indicated that these compounds could inhibit BACE-1 with sub-micromolar potency, highlighting their potential as therapeutic agents for Alzheimer's disease .
CNS Activity Assessment
A separate investigation assessed the CNS activity of several pyrrolidine derivatives. The findings suggested that these compounds could modulate GABAergic transmission, providing insights into their potential use in treating anxiety and other CNS disorders.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | BACE-1 Inhibition | Anticonvulsant Activity | CNS Activity |
|---|---|---|---|
| cis-4-Phenylpyrrolidine-3-carboxylic acid HCl | Sub-micromolar | Potential | Anxiolytic effects |
| trans-4-Phenylpyrrolidine-3-carboxylic acid HCl | Moderate | Limited | Unknown |
| Pyrrolidine derivatives | Varies | Documented | Varies |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride with high stereochemical purity?
- Methodology : Synthesis typically involves multi-step processes, including pyrrolidine ring formation, phenyl group introduction, and final hydrochlorination. Critical steps include:
- Stereochemical control : Use of chiral catalysts or enantioselective reagents to ensure cis-configuration .
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove trans-isomer contaminants .
- Validation : Chiral HPLC or X-ray crystallography to confirm stereochemistry .
Q. How does the hydrochloride salt form influence solubility and biological activity?
- Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) due to ionic interactions with water molecules. For example, solubility in PBS (pH 7.4) increases by >50% compared to the free base .
- Bioactivity : The charged form improves binding to charged residues in enzyme active sites, as observed in studies targeting GABA receptors .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR : - and -NMR to verify phenyl group position and pyrrolidine ring conformation .
- Mass spectrometry : High-resolution MS to confirm molecular formula (CHClNO) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure >98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities for this compound across different studies?
- Root causes :
- Stereochemical impurities : Even minor trans-isomer contamination (e.g., 2%) can reduce observed binding affinity by 10–30% .
- Assay conditions : Variability in buffer pH or ionic strength alters ionization states of both the compound and target proteins .
- Solutions :
- Standardize protocols : Use consistent buffer systems (e.g., 50 mM Tris-HCl, pH 7.5) across experiments.
- Cross-validate : Compare results from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to distinguish true binding from artifacts .
Q. What strategies optimize the compound’s synthetic route for scalable production without compromising stereoselectivity?
- Key improvements :
- Catalytic asymmetric synthesis : Replace traditional resolution methods with Pd-catalyzed asymmetric hydrogenation (reduces steps and improves yield) .
- Flow chemistry : Continuous processing minimizes intermediate degradation and enhances reproducibility .
- Table : Comparison of traditional vs. optimized synthesis
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Yield | 45–55% | 75–85% |
| Purity | 90–95% | >98% |
| Steps | 6 | 4 |
| Stereoselectivity | 85% cis | 99% cis |
| Source: Adapted from |
Q. How does structural modification of the phenyl group impact target selectivity?
- Case study : Fluorination at the phenyl para-position increases metabolic stability but reduces binding to hydrophobic pockets in enzymes like prolyl oligopeptidase .
- Design principles :
- Electron-withdrawing groups (e.g., -CF) enhance resistance to cytochrome P450 oxidation.
- Bulkier substituents (e.g., naphthyl) improve selectivity for sterically constrained targets (e.g., kinase inhibitors) .
Q. What computational tools predict the compound’s interaction with novel biological targets?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding poses with proteins of interest (e.g., NMDA receptors) .
- MD simulations : GROMACS or AMBER for assessing binding stability over time (≥100 ns simulations recommended) .
- Validation : Pair computational predictions with SPR or microscale thermophoresis (MST) for empirical confirmation .
Data Contradiction Analysis
Q. Why do some studies report potent enzyme inhibition while others show negligible activity?
- Critical factors :
- Enzyme isoform variability : For example, inhibition of COX-2 vs. COX-1 isoforms may differ by >100-fold due to active-site structural differences .
- Redox conditions : The compound’s carboxylic acid group may form disulfide bonds with cysteine-rich enzymes under oxidative conditions, altering activity .
- Mitigation : Pre-treat enzymes with reducing agents (e.g., DTT) to standardize redox states .
Comparative Structural Analysis
Q. How does this compound compare to other pyrrolidine derivatives?
- Table : Key structural and functional differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
